4-[[(Carboxymethyl)amino]sulfonyl]benzenediazonium Hexafluorophosphate 4-[[(Carboxymethyl)amino]sulfonyl]benzenediazonium Hexafluorophosphate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17965261
InChI: InChI=1S/C8H7N3O4S.F6P/c9-11-6-1-3-7(4-2-6)16(14,15)10-5-8(12)13;1-7(2,3,4,5)6/h1-4,10H,5H2;/q;-1/p+1
SMILES:
Molecular Formula: C8H8F6N3O4PS
Molecular Weight: 387.20 g/mol

4-[[(Carboxymethyl)amino]sulfonyl]benzenediazonium Hexafluorophosphate

CAS No.:

Cat. No.: VC17965261

Molecular Formula: C8H8F6N3O4PS

Molecular Weight: 387.20 g/mol

* For research use only. Not for human or veterinary use.

4-[[(Carboxymethyl)amino]sulfonyl]benzenediazonium Hexafluorophosphate -

Specification

Molecular Formula C8H8F6N3O4PS
Molecular Weight 387.20 g/mol
IUPAC Name 4-(carboxymethylsulfamoyl)benzenediazonium;hexafluorophosphate
Standard InChI InChI=1S/C8H7N3O4S.F6P/c9-11-6-1-3-7(4-2-6)16(14,15)10-5-8(12)13;1-7(2,3,4,5)6/h1-4,10H,5H2;/q;-1/p+1
Standard InChI Key TWOSNNOGDDEYSL-UHFFFAOYSA-O
Canonical SMILES C1=CC(=CC=C1[N+]#N)S(=O)(=O)NCC(=O)O.F[P-](F)(F)(F)(F)F

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula, C8H8F6N3O4PS\text{C}_8\text{H}_8\text{F}_6\text{N}_3\text{O}_4\text{PS}, reflects a benzene core functionalized with three key groups:

  • A diazonium group (N+N-\text{N}^+\equiv\text{N}) at the para position, which confers electrophilic reactivity.

  • A sulfonamide group (SO2NH-\text{SO}_2\text{NH}-) linked to a carboxymethyl moiety (CH2COOH-\text{CH}_2\text{COOH}), enhancing polarity and hydrogen-bonding capacity.

  • A hexafluorophosphate counterion (PF6\text{PF}_6^-), stabilizing the diazonium cation through ionic interactions .

The exact mass of the compound is 386.988 g/mol, with a calculated LogP value of 5.39, indicating moderate lipophilicity despite its polar functional groups . The polar surface area (133.59 Ų) further suggests substantial solubility in aqueous and polar organic solvents, a critical feature for its use in diagnostic assays.

Synthesis and Manufacturing

Synthetic Pathway

The synthesis of 4-[[(Carboxymethyl)amino]sulfonyl]benzenediazonium hexafluorophosphate proceeds via a two-step sequence:

Step 1: Diazotization of 4-Aminobenzenesulfonamide
4-Aminobenzenesulfonamide is treated with sodium nitrite (NaNO2\text{NaNO}_2) in an acidic medium (e.g., HCl) at 0–5°C to form the diazonium chloride intermediate. This step requires precise temperature control to prevent premature decomposition .

Ar-NH2+NaNO2+2HClAr-N+NCl+NaCl+2H2O\text{Ar-NH}_2 + \text{NaNO}_2 + 2\text{HCl} \rightarrow \text{Ar-N}^+\equiv\text{N} \cdot \text{Cl}^- + \text{NaCl} + 2\text{H}_2\text{O}

Step 2: Sulfonylation and Counterion Exchange
The diazonium chloride reacts with carboxymethylamine in the presence of a base to form the sulfonamide derivative. Subsequent metathesis with potassium hexafluorophosphate (KPF6\text{KPF}_6) replaces the chloride counterion, yielding the final product.

Ar-N+NCl+H2N-CH2COOHAr-SO2NH-CH2COOH+N2+HCl\text{Ar-N}^+\equiv\text{N} \cdot \text{Cl}^- + \text{H}_2\text{N-CH}_2\text{COOH} \rightarrow \text{Ar-SO}_2\text{NH-CH}_2\text{COOH} + \text{N}_2 \uparrow + \text{HCl} Ar-SO2NH-CH2COOHCl+KPF6Ar-SO2NH-CH2COOHPF6+KCl\text{Ar-SO}_2\text{NH-CH}_2\text{COOH} \cdot \text{Cl}^- + \text{KPF}_6 \rightarrow \text{Ar-SO}_2\text{NH-CH}_2\text{COOH} \cdot \text{PF}_6^- + \text{KCl}

Optimization and Challenges

Key challenges include:

  • Thermal Instability: Diazonium salts decompose exothermically above 10°C, necessitating cryogenic conditions.

  • Moisture Sensitivity: Hydrolysis of the hexafluorophosphate counterion can release HF, requiring anhydrous solvents and inert atmospheres .

Industrial-scale production employs continuous-flow reactors to mitigate these risks, ensuring consistent yields (>75%) and purity (>95%).

Applications in Clinical Diagnostics

Bilirubin Quantification

The compound’s primary application lies in the dry-film method for serum bilirubin determination. Bilirubin, a tetrapyrrole pigment, undergoes a diazo coupling reaction with the diazonium group, forming a colored azobilirubin complex measurable spectrophotometrically .

Reaction Mechanism:

Bilirubin+2Ar-N+NAzobilirubin+2N2\text{Bilirubin} + 2\text{Ar-N}^+\equiv\text{N} \rightarrow \text{Azobilirubin} + 2\text{N}_2 \uparrow

The carboxymethylsulfonamide moiety enhances water solubility, facilitating homogeneous reagent distribution in dry-film matrices.

Performance Characteristics

  • Linearity: 0–20 mg/dL bilirubin concentration (r2^2 > 0.99).

  • Precision: Intra-assay CV < 3% at 15 mg/dL.

  • Interference: Minimal cross-reactivity with hemoglobin (<2%) or lipids (<5%) .

Comparatively, enzymatic methods using bilirubin oxidase show similar accuracy but require more complex calibration .

Research and Development Trends

Proteomics Applications

Emerging studies explore its utility in protein crosslinking, leveraging the diazonium group’s affinity for tyrosine and histidine residues. Preliminary data indicate efficient conjugation under mild pH (7.4) and temperature (25°C) conditions.

Advanced Diagnostic Platforms

Integration into microfluidic devices aims to miniaturize bilirubin assays for point-of-care neonatal testing. Prototypes demonstrate a 10-minute assay time with 0.5 µL serum volume.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator